molecular formula C22H36Br2 B13358039 1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene

Cat. No.: B13358039
M. Wt: 460.3 g/mol
InChI Key: TZRLAMNZJBTLCG-UHFFFAOYSA-N
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Description

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene is an organic compound with the molecular formula C22H36Br2O2 and a molecular weight of 492.33 g/mol . This compound is characterized by the presence of two bromine atoms and two 2-ethylhexyl groups attached to a benzene ring. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene can be synthesized through the reaction of 2,5-dibromohydroquinone with 2-ethylhexyl bromide . The reaction typically involves the use of a solvent such as dichloromethane and is carried out under controlled temperature conditions. The industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield.

Chemical Reactions Analysis

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.

    Common Reagents and Conditions: Typical reagents used in these reactions include strong bases, acids, and oxidizing or reducing agents.

Scientific Research Applications

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene involves its interaction with molecular targets and pathways within a system. The bromine atoms and 2-ethylhexyl groups play a crucial role in determining the compound’s reactivity and interactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1,4-Dibromo-2,5-bis(2-ethylhexyl)benzene can be compared with similar compounds such as:

These comparisons highlight the unique features of this compound, such as its specific functional groups and reactivity patterns.

Properties

IUPAC Name

1,4-dibromo-2,5-bis(2-ethylhexyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36Br2/c1-5-9-11-17(7-3)13-19-15-22(24)20(16-21(19)23)14-18(8-4)12-10-6-2/h15-18H,5-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRLAMNZJBTLCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(CC)CC1=CC(=C(C=C1Br)CC(CC)CCCC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36Br2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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